(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 1286734-90-4
Cat. No.: VC0179011
Molecular Formula: C9H11ClFN
Molecular Weight: 187.642
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286734-90-4 |
|---|---|
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 187.642 |
| IUPAC Name | (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 |
| Standard InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N |
| SMILES | C1CC2=C(C1N)C=CC=C2F.Cl |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| CAS Number | 1286734-90-4 |
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 187.642 g/mol |
| InChI | InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 |
| InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N |
| SMILES | C1CC2=C(C1N)C=CC=C2F.Cl |
| Free Base CAS | 946053-90-3 |
The compound is also known by synonyms such as "(S)-1-Amino-4-fluoroindane hydrochloride" and "(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride."
Structural Characteristics
The structure of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride consists of:
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A bicyclic framework based on indene
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An amine group (-NH2) at position 1 of the indane ring
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A fluorine atom at position 4
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The (S) stereochemistry at the carbon bearing the amine group
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Hydrochloride salt formation through protonation of the amine group
The stereochemical configuration (S) is particularly important as it defines the three-dimensional arrangement of atoms around the chiral carbon (position 1), which can significantly impact how the molecule interacts with biological targets.
Physical and Chemical Properties
The physical and chemical properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are influenced by its structural elements, particularly the amine functional group, the fluorine substituent, and its salt form.
As a hydrochloride salt, this compound exhibits enhanced solubility in water compared to its free base form. This increased solubility is a result of the ionic character introduced by the protonation of the amine group, making it particularly useful for pharmaceutical applications where aqueous solubility is often desired.
The fluorine substituent at the 4-position contributes to several important properties:
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Increased lipophilicity, which can enhance membrane permeability
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Improved metabolic stability, as the C-F bond is stronger than the C-H bond
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Altered electronic distribution, potentially affecting binding interactions with biological targets
The stereochemical configuration at position 1 (S-configuration) plays a crucial role in determining the compound's three-dimensional structure, which directly influences its biological activity and binding specificity with target receptors or enzymes.
Applications in Pharmaceutical Research
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and other active pharmaceutical ingredients. Its role in drug synthesis is crucial due to its unique chemical structure, which can be modified to produce compounds with specific biological activities.
The compound serves as a building block for more complex pharmaceutical molecules, where its structural features contribute to the desired pharmacological properties of the final drug candidates. The presence of the fluorine atom, in particular, can confer several advantages to the resulting pharmaceutical compounds:
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Enhanced metabolic stability
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Improved binding selectivity
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Increased lipophilicity and membrane permeability
The specific stereochemistry (S) of the compound is often critical for biological activity, as many biological targets exhibit stereoselectivity in their interactions with ligands. This makes (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride valuable in the development of compounds with high selectivity for their intended targets.
| Package Size | Price (where available) |
|---|---|
| 100 mg | 82.00 € |
| 250 mg | 131.00 € |
| 1 g | Inquire with supplier |
Many suppliers provide the compound with high purity specifications (typically 95% or higher), making it suitable for research applications requiring high-quality standards.
Most commercial providers offer supporting documentation such as Certificates of Analysis (CoA) and Material Safety Data Sheets (MSDS) to ensure proper handling and use of the compound.
Comparison with Related Compounds
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to a family of fluorinated indane derivatives with varying positions of the fluorine substituent and stereochemical configurations. Comparing this compound with its structural analogs provides insight into structure-activity relationships and potential applications.
Structural Analogs
The table below presents a comparison of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with related compounds:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1286734-90-4 | Fluorine at position 4, S-configuration |
| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 2103399-35-3 | Fluorine at position 5, S-configuration |
| (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1637540-45-4 | Fluorine at position 4, R-configuration |
| 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Not specified in search results | Fluorine at position 6 |
| (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (free base) | 946053-90-3 | Non-salt form of the compound |
These structural variations can significantly affect the biological properties and pharmaceutical applications of these compounds. In particular:
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The position of the fluorine atom on the aromatic ring can influence binding affinity and selectivity for biological targets
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The stereochemical configuration (R or S) at position 1 often determines biological activity, as many receptors and enzymes exhibit stereoselectivity
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The salt form (hydrochloride versus free base) affects physical properties such as solubility and stability
Related Applications
Structure-activity relationship studies of compounds containing similar structural features, such as fluorinated indane or indene scaffolds, have led to the development of various pharmaceutically relevant molecules. For instance, research on homopiperazine analogs of haloperidol has identified several compounds with binding affinity for dopamine and serotonin receptor subtypes, suggesting potential applications as antipsychotic agents.
The positional isomers of fluorinated inden-1-amine derivatives may exhibit different pharmacological profiles, making them valuable for targeted drug development efforts where specific receptor interactions are desired.
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